molecular formula C20H16N4 B12891279 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline

4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline

Cat. No.: B12891279
M. Wt: 312.4 g/mol
InChI Key: AOTADNCHLKUEAX-UHFFFAOYSA-N
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Description

4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is a complex organic compound belonging to the class of quinolines and derivatives. These compounds are characterized by a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo azabenzene

Preparation Methods

The synthesis of 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of intermediate compounds under controlled conditions. For instance, the preparation of similar pyrazolo[4,3-c]pyridines involves an iodine-mediated electrophilic cyclization followed by Suzuki cross-couplings with various boronic acids . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as ultrasonic-assisted synthesis .

Chemical Reactions Analysis

4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for electrophilic cyclization and boronic acids for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrazolo[4,3-c]pyridines can lead to the formation of highly substituted derivatives with potential biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown antiproliferative activity against various cancer cell lines . Additionally, its unique structure makes it a valuable tool in the development of new drugs and therapeutic agents. In industry, it can be used in the synthesis of materials with specific properties, such as fluorescence for pH sensing .

Mechanism of Action

The mechanism of action of 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline stands out due to its unique structure and diverse applications. Similar compounds include other pyrazolo[4,3-c]pyridines and quinoline derivatives, which also exhibit significant biological and chemical properties

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-7-16-14(6-1)15(10-12-22-16)19-18-9-5-13-24(18)23-20(19)17-8-3-4-11-21-17/h1-4,6-8,10-12H,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTADNCHLKUEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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